molecular formula C19H18N2O2 B044503 1-Benzhydrylazetidin-3-yl 2-cyanoacetate CAS No. 116574-14-2

1-Benzhydrylazetidin-3-yl 2-cyanoacetate

Katalognummer: B044503
CAS-Nummer: 116574-14-2
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: KSZGPBFUBSHVTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a chemical compound with the molecular formula C19H18N2O2 It is known for its unique structure, which includes an azetidine ring and a cyanoacetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate typically involves the reaction of 1-benzhydrylazetidine with cyanoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzhydrylazetidin-3-yl 2-cyanoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Benzhydrylazetidin-3-yl 2-cyanoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Benzhydrylazetidin-3-yl acetate
  • 1-Benzhydrylazetidin-3-yl propionate
  • 1-Benzhydrylazetidin-3-yl butyrate

Uniqueness

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is unique due to its cyanoacetate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biologische Aktivität

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a compound characterized by its unique structural features, including an azetidine ring and a cyanoacetate group. Its molecular formula is C19H18N2O2, and it has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry and pharmacology.

This compound is synthesized through the reaction of 1-benzhydrylazetidine with cyanoacetic acid. The synthesis typically involves solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activities or receptor functions, influencing several metabolic pathways and cellular responses. The specific mechanisms can include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic processes.
  • Receptor Binding : It can bind to receptors, potentially mimicking or blocking natural ligands.
  • Signal Transduction Modulation : By affecting signal transduction pathways, it can influence gene expression and cellular behavior.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit cancer cell proliferation, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Initial screenings indicate activity against certain bacterial strains, which could be explored further for antibiotic development.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disease treatments.

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of proliferation in human cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range.
Study BAntimicrobial TestingShowed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Study CNeuroprotectionReported reduced apoptosis in neuronal cell cultures exposed to oxidative stressors when treated with the compound.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

CompoundStructureBiological Activity
1-Benzhydrylazetidin-3-yl acetateSimilar azetidine structure without cyano groupModerate anticancer activity
1-Benzhydrylazetidin-3-yl propionateSimilar structure with propionate groupLower antimicrobial effectiveness

Eigenschaften

IUPAC Name

(1-benzhydrylazetidin-3-yl) 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-12-11-18(22)23-17-13-21(14-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZGPBFUBSHVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433535
Record name 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116574-14-2
Record name 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.25 g (0.05 mole) of cyanoacetic acid and 11.95 g (0.05 mole) of 1-benzhydryl-3-hydroxyazetidine were dissolved in 400 ml of tetrahydrofuran. 12.38 g (0.06 mole) of 1,3-dicyclohexylcarbodiimide were then added to the solution, whilst stirring, after which the mixture was stirred at 55° C. for 11 hours. At the end of this time, the mixture was cooled, precipitated crystals were removed and the solvent was removed by distillation under reduced pressure. The residue was dissolved in ethyl acetate and the resulting solution was washed with water and then dried over anhydrous sodium sulfate.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.38 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.